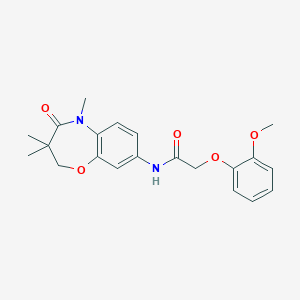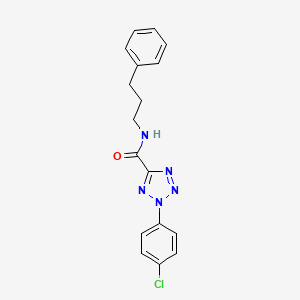![molecular formula C20H12ClFN6O2S B2546955 N-(2,5-dimetilfenil)-2-etil-5-[5-(trifluorometil)isoxazol-3-il]bencensulfonamida CAS No. 1112407-41-6](/img/new.no-structure.jpg)
N-(2,5-dimetilfenil)-2-etil-5-[5-(trifluorometil)isoxazol-3-il]bencensulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C20H12ClFN6O2S and its molecular weight is 454.86. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han sintetizado y caracterizado nuevos derivados de tiazol basados en este compuesto. Estos derivados exhiben una excelente actividad antimicrobiana contra patógenos Gram-positivos multirresistentes, incluidos Staphylococcus aureus (S. aureus) resistente a tedizolid/linezolid y Enterococcus faecium (E. faecium) resistente a la vancomicina. Además, algunos compuestos demuestran una actividad antifúngica de amplio espectro contra cepas de Candida resistentes a los fármacos .
- Los compuestos que contienen pirazol derivados de este andamiaje han mostrado diversos efectos farmacológicos, incluidas potentes actividades antileishmaniales y antimaláricas. La exploración adicional de estos derivados podría conducir a nuevos tratamientos para enfermedades parasitarias .
- Los investigadores han sintetizado y caracterizado con éxito N-((1,5-dimetil-3-oxo-2-fenil-2,3-dihidro-1H-pirazol-4-il)carbamotioil)benzamida, un compuesto relacionado con nuestro objetivo. El análisis de difracción de rayos X de monocristal confirmó su estructura .
Actividad Antimicrobiana
Potencial Antileishmanial y Antimalárico
Síntesis Química y Caracterización
Propiedades
Número CAS |
1112407-41-6 |
|---|---|
Fórmula molecular |
C20H12ClFN6O2S |
Peso molecular |
454.86 |
Nombre IUPAC |
6-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H12ClFN6O2S/c21-14-7-6-11(8-15(14)22)17-24-16(30-27-17)10-31-20-25-18-13(9-23-26-18)19(29)28(20)12-4-2-1-3-5-12/h1-9H,10H2,(H,23,26) |
Clave InChI |
MXQLEGOCYSPDBH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2546873.png)
![6-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine](/img/structure/B2546874.png)

![4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2546876.png)

![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2546878.png)
![2-(cyclopentylsulfanyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2546880.png)
![2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2546883.png)
![3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2546884.png)

![2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B2546887.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenoxyacetamide](/img/structure/B2546888.png)
![N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide](/img/structure/B2546890.png)

